5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
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Overview
Description
5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is known for its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring system. The presence of the bromine atom and the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold for the development of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require the use of a base, making the process efficient and straightforward.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of reduced analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or TBHP are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced analogs. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with the bromine atom at a different position.
2-Aminoimidazo[1,2-a]pyridine: Lacks the bromine atom but retains the imidazo[1,2-a]pyridine core.
5-Chloroimidazo[1,2-a]pyridin-2-amine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C7H7BrClN3 |
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Molecular Weight |
248.51 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-7-10-6(9)4-11(5)7;/h1-4H,9H2;1H |
InChI Key |
CWKQKZVUYNYMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Br)N.Cl |
Origin of Product |
United States |
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